5-(1-(4-Hydroxyphenyl)but-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-(1-(4-Hydroxyphenyl)but-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a hydroxyphenyl group, a butynyl chain, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-Hydroxyphenyl)but-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylacetylene with a suitable dioxane derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(1-(4-Hydroxyphenyl)but-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The butynyl chain can be reduced to form alkanes or alkenes.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the butynyl chain can produce alkanes or alkenes.
Scientific Research Applications
5-(1-(4-Hydroxyphenyl)but-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-(4-Hydroxyphenyl)but-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the butynyl chain can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
Uniqueness
5-(1-(4-Hydroxyphenyl)but-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of a hydroxyphenyl group, a butynyl chain, and a dioxane ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-[1-(4-hydroxyphenyl)but-2-ynyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-4-5-12(10-6-8-11(17)9-7-10)13-14(18)20-16(2,3)21-15(13)19/h6-9,12-13,17H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCOWOXLADOPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C1C(=O)OC(OC1=O)(C)C)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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